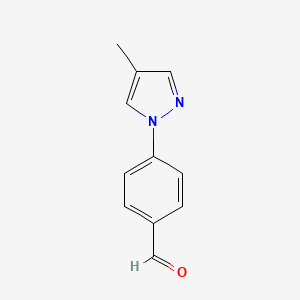

4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde

CAS No.: 433920-86-6

Cat. No.: VC3867104

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433920-86-6 |

|---|---|

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 4-(4-methylpyrazol-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 |

| Standard InChI Key | REMCWTMSJFZBQE-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1)C2=CC=C(C=C2)C=O |

| Canonical SMILES | CC1=CN(N=C1)C2=CC=C(C=C2)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

The compound consists of a benzaldehyde moiety linked to a 4-methyl-1H-pyrazole ring at the para position. The pyrazole group, a five-membered aromatic ring with two adjacent nitrogen atoms, introduces electron-withdrawing and hydrogen-bonding capabilities, influencing its reactivity. X-ray crystallography of analogous compounds, such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, reveals a dihedral angle of 76.06° between the pyrazole and benzene rings, suggesting moderate conjugation .

Table 1: Key Molecular Properties

Synthesis and Reactivity

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Methyllithium, sec-butyllithium, −55°C | 86% | |

| 2 | Morpholine-4-carbaldehyde, THF, −55°C to −8°C | - |

Physical and Chemical Properties

Spectroscopic Data

-

NMR:

Applications in Research and Industry

Pharmaceutical Development

The compound is a key intermediate in RET kinase inhibitors, which target cancers like medullary thyroid carcinoma . Its pyrazole moiety enhances binding affinity to hydrophobic enzyme pockets .

Material Science

Used in synthesizing polymers with enhanced thermal stability, it forms Schiff bases with amines, applicable in coatings and adhesives .

Agrochemicals

Derivatives exhibit fungicidal and insecticidal activity, with structural modifications optimizing bioavailability and environmental persistence .

Table 3: Biological Activity of Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume